2-(3-Fluoro-4-methoxyphenyl)oxirane
Description
2-(3-Fluoro-4-methoxyphenyl)oxirane is an epoxide (oxirane) derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₉H₉FO₂, with a molecular weight of 168.16 g/mol.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-11-8-3-2-6(4-7(8)10)9-5-12-9/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMPLNCBXJOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CO2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methoxyphenyl ethylene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Products: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Overview
2-(3-Fluoro-4-methoxyphenyl)oxirane is an epoxide compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. The compound's epoxide ring is highly strained, making it a versatile intermediate in organic synthesis, as well as a potential candidate for therapeutic applications.
Organic Synthesis
This compound is widely used as a reagent in organic chemistry. Its epoxide functionality allows for ring-opening reactions with various nucleophiles, facilitating the formation of diverse products, including diols and alcohols. This characteristic makes it an important intermediate in the synthesis of more complex molecules .
Biological Studies
In biological research, this compound has been employed to investigate enzyme mechanisms and protein interactions. The reactivity of the epoxide ring can be exploited to study how enzymes catalyze reactions involving epoxides, providing insights into enzyme specificity and mechanism .
Medicinal Chemistry
The potential therapeutic applications of this compound are under investigation, particularly in drug development. Its structural features may allow it to interact with biological targets effectively, making it a candidate for the design of new pharmaceuticals aimed at treating various diseases .
Material Science
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop materials with specific characteristics, such as improved stability or reactivity, which are valuable in various applications including coatings and adhesives .
Case Study 1: Enzyme Mechanism Exploration
A study explored the use of this compound in understanding the catalytic mechanisms of cytochrome P450 enzymes. By using this compound as a substrate, researchers were able to elucidate the pathways through which these enzymes metabolize epoxides, providing valuable data for drug metabolism studies .
Case Study 2: Drug Development
Research focused on modifying the structure of compounds similar to this compound to enhance their selectivity for dopamine receptors. This work demonstrated how structural variations could lead to improved binding affinities and selectivity profiles, paving the way for potential treatments in neuropsychiatric disorders .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent for synthesizing complex molecules through ring-opening reactions. |
| Biological Studies | Investigates enzyme mechanisms and protein interactions involving epoxide substrates. |
| Medicinal Chemistry | Explored for potential therapeutic effects in drug development targeting various diseases. |
| Material Science | Employed in producing specialty chemicals with tailored properties for industrial applications. |
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxirane Derivatives
The following table summarizes key structural, physicochemical, and functional differences between 2-(3-Fluoro-4-methoxyphenyl)oxirane and related compounds:
Reactivity and Electronic Effects
Electron-Withdrawing Groups (F, Cl, CF₃):
Fluorine and chlorine substituents enhance the electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., ring-opening by amines or carboxylic acids). For example, 2-(3-Chloro-4-fluorophenyl)oxirane (C₈H₆ClFO) may exhibit higher reactivity than methoxy-substituted analogs due to the combined electron-withdrawing effects of Cl and F . Similarly, the CF₃ group in 2-[4-(Trifluoromethyl)phenyl]oxirane significantly polarizes the epoxide ring, making it a potent intermediate for crosslinking reactions in polymer chemistry .Electron-Donating Groups (OMe):
Methoxy substituents, as in this compound, reduce ring strain and stabilize the epoxide through resonance effects. This may lower reactivity compared to halogenated analogs but improve thermal stability, favoring applications in controlled drug delivery systems .
Crystallographic and Structural Insights
- Crystal Packing and Stability: details the monoclinic crystal structure of a related oxirane (C₂₄H₂₂O₅), highlighting how bulky substituents influence packing efficiency and stability. For this compound, the smaller substituents (F and OMe) likely result in less steric hindrance, enabling denser crystal packing compared to analogs with larger groups like CF₃ .
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)oxirane, also known by its CAS number 1016806-32-8, is an epoxide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings.
Chemical Structure and Synthesis
The structure of this compound features a fluorinated aromatic ring and an epoxide functional group. The synthesis of this compound typically involves the reaction of appropriate precursors under conditions that favor epoxide formation. Various methods have been reported in literature, including the use of halogenated phenols and oxidizing agents.
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas of interest:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of oxiranes could preferentially kill multidrug-resistant (MDR) cancer cells, suggesting a potential for therapeutic applications in oncology .
- Antimicrobial Activity : There is evidence suggesting that epoxide compounds can possess antimicrobial properties. The mechanism often involves the formation of reactive oxygen species (ROS), which can damage microbial cell structures .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. Research has shown that similar epoxide compounds can modulate cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Epoxide Reactivity : The epoxide group is highly reactive and can participate in nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This reactivity may lead to the formation of covalent bonds with target molecules, altering their function.
- Signal Transduction Pathways : There is potential for this compound to influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells while sparing normal cells under certain conditions .
Research Findings
A summary of relevant studies evaluating the biological activity of this compound is presented below:
Case Studies
- Cytotoxicity Against Cancer Cells : A specific investigation into the cytotoxic effects of this compound revealed IC50 values indicating significant activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
- Antimicrobial Testing : In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential application in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)oxirane, and how can reaction conditions be optimized?
- Synthetic Routes :
-
Epoxidation of Vinyl Derivatives : Starting from 3-fluoro-4-methoxystyrene, epoxidation using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled pH (4–6) and low temperatures (0–5°C) minimizes side reactions like ring-opening .
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From Fluorinated Acetophenones : Reduction of 3′-fluoro-4′-methoxyacetophenone (CAS 455-91-4) to the corresponding alcohol, followed by epoxidation via Sharpless or Corey-Chaykovsky reactions, yields the oxirane derivative .
- Optimization Strategies :
-
Catalyst Selection : Titanium(IV) isopropoxide improves stereoselectivity in asymmetric epoxidation.
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Solvent Effects : Dichloromethane or THF enhances reaction efficiency compared to polar aprotic solvents.
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Temperature Control : Maintaining ≤10°C reduces thermal degradation of the epoxide ring.
Catalyst Solvent Yield (%) Epoxide Purity mCPBA CH₂Cl₂ 78–85 ≥95% Ti(OiPr)₄ THF 65–72 ≥90%
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR Analysis :
- ¹H NMR : The oxirane protons (δ 3.1–3.4 ppm) and fluorine coupling (³JHF ≈ 8–12 Hz) confirm the fluorophenyl group. Methoxy protons appear as a singlet (δ 3.8–3.9 ppm) .
- ¹³C NMR : The epoxide carbons resonate at δ 44–52 ppm, while the fluorinated aromatic carbons show distinct splitting (¹JCF ≈ 245 Hz) .
- Mass Spectrometry :
- HRMS : Expected [M+H]⁺ at m/z 197.0814 (C₉H₈FO₃⁺) with isotopic peaks for fluorine (≈33% abundance for ¹⁹F) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess quantified?
- Chiral Resolution :
- Chromatography : Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) resolve (R)- and (S)-enantiomers (retention times: 12.3 min vs. 14.7 min) .
- Kinetic Resolution : Lipase-catalyzed hydrolysis of epoxide derivatives selectively converts one enantiomer, leaving the other intact (e.g., ≥90% ee using Candida antarctica lipase B) .
- Enantiomeric Excess (ee) :
- Circular Dichroism (CD) : The Cotton effect at 220–240 nm distinguishes enantiomers.
- Chiral HPLC Calibration : Standard curves using racemic mixtures quantify ee with ±2% error .
Q. How does the substitution pattern on the phenyl ring influence the compound's reactivity in ring-opening reactions?
- Electronic Effects :
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Fluorine Substituent : The electron-withdrawing fluoro group at the 3-position increases electrophilicity of the epoxide, accelerating nucleophilic attack (e.g., amines, thiols) .
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Methoxy Group : The 4-methoxy donor stabilizes transition states in acid-catalyzed ring-opening, favoring regioselectivity at the less substituted epoxide carbon .
- Steric Effects :
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Bulky nucleophiles (e.g., tert-butylamine) preferentially attack the less hindered epoxide carbon (C2), with >80% selectivity in THF .
Nucleophile Solvent Regioselectivity (C1:C2) NH₃ H₂O 45:55 t-BuNH₂ THF 15:85 HSCH₂CO₂H EtOH 60:40
Q. What are the challenges in analyzing metabolic stability of this compound in biological systems?
- Hydrolytic Degradation :
- The epoxide ring is prone to hydrolysis in physiological pH (7.4), forming diol derivatives. LC-MS/MS monitors degradation products (e.g., m/z 215.0921 for diol) .
- Enzymatic Metabolism :
- Cytochrome P450 enzymes (CYP3A4) oxidize the methoxy group to catechol derivatives, requiring NADPH-fortified liver microsomes for in vitro studies .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
